molecular formula C22H20N4O4 B2845793 ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate CAS No. 923243-77-0

ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Cat. No.: B2845793
CAS No.: 923243-77-0
M. Wt: 404.426
InChI Key: HFSPWIDKNMDEKC-UHFFFAOYSA-N
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Description

This compound (CAS: 923243-77-0) features a benzoate ester core linked via an acetamido bridge to a 1H-indole moiety substituted at position 2 with a 5-methyl-1,3,4-oxadiazole ring (Fig. 1). Its molecular formula is C₂₂H₂₀N₄O₄ (MW: 404.42) . The 1,3,4-oxadiazole ring is known for metabolic stability and bioactivity, while the indole and benzoate groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

ethyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-29-22(28)15-8-10-17(11-9-15)23-20(27)13-26-18-7-5-4-6-16(18)12-19(26)21-25-24-14(2)30-21/h4-12H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSPWIDKNMDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Ring

Compound Name Oxadiazole Substituent Molecular Weight Key Differences
Target Compound 5-Methyl 404.42 Baseline for comparison
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) 5-Pyridin-4-yl ~440 (estimated) Pyridine introduces aromaticity and potential H-bonding; thioacetamido linker alters solubility.
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide 5-Ethyl 374.43 Ethyl group increases lipophilicity; benzylamide replaces benzoate ester.
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 5-(2-Bromophenyl) ~470 (estimated) Bromophenyl adds steric bulk and electron-withdrawing effects; thio linker enhances stability.

Key Insights :

  • Methyl vs.
  • Heteroaromatic Substituents : Pyridinyl (A24, ) introduces basicity and H-bonding capacity, which may improve target binding in enzyme inhibition assays.

Variations in Linker and Core Structures

Compound Name Linker/Core Structure Biological Activity
Target Compound Acetamido bridge, benzoate ester Not explicitly reported in evidence
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Sulfanyl bridge, indol-3-yl Demonstrated enzyme inhibition (specific targets not detailed)
2-(1-((4-Acetyl-5-methyl-5-(trifluoromethyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(p-tolyl)thiazolidin-4-one Thiazolidinone core, trifluoromethyl Likely evaluated for antimicrobial/antifungal activity (common for oxadiazoles)

Key Insights :

  • Sulfanyl vs.
  • Core Modifications: Thiazolidinone derivatives () introduce additional heterocycles, broadening pharmacological profiles (e.g., antimicrobial activity).

Characterization :

  • Common techniques include ¹H/¹³C NMR, IR, and elemental analysis (). For example, the indole NH proton in the target compound would appear near δ 10-12 ppm in ¹H NMR, while oxadiazole carbons resonate at δ 160-170 ppm in ¹³C NMR.

Biological Activity

Ethyl 4-{2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

The molecular formula of this compound is C20H19N3O5, with a molecular weight of approximately 381.4 g/mol. The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known to contribute to its biological activity.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds displayed effective activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. These compounds were found to be more effective than standard antibiotics such as chloramphenicol .

Anticancer Properties

Oxadiazole derivatives have been investigated for their potential anticancer properties. A study highlighted the ability of certain oxadiazole compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the indole group in this compound may enhance its efficacy by promoting cell cycle arrest and inhibiting tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds containing oxadiazole rings have shown promising anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies indicate that this compound may modulate these pathways, thereby reducing inflammation in experimental models .

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against S. aureus and E. coli; MICs: 4–32 µg/mL
Study 2AnticancerInduced apoptosis in cancer cell lines; activated caspases
Study 3Anti-inflammatoryInhibited COX and LOX enzymes; reduced pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A series of experiments assessed the efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited a two-fold increase in activity compared to traditional antibiotics .
  • Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. Mechanistic studies suggested that it triggered apoptosis through mitochondrial pathways .
  • Inflammation Models : In vivo models demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers following induced inflammation, indicating its potential use in treating inflammatory diseases .

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